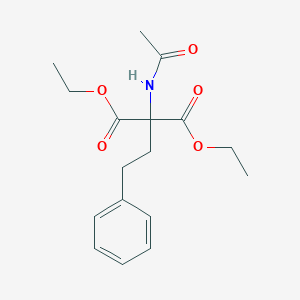

Diethyl 2-acetamido-2-phenethylmalonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-acetamido-2-(2-phenylethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-4-22-15(20)17(18-13(3)19,16(21)23-5-2)12-11-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDSDOBEYJYDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281122 | |

| Record name | Diethyl acetamido(2-phenylethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-92-3 | |

| Record name | 5463-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl acetamido(2-phenylethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Acetamido 2 Phenethylmalonate

Alkylation Strategies Utilizing Diethyl Acetamidomalonate

The core of the synthesis is a malonic ester synthesis, a classic and versatile method for forming carbon-carbon bonds. orgsyn.org The acetamido group at the α-position makes this precursor an effective synthon for α-amino acids, with the phenethyl group being installed through nucleophilic substitution. orgsyn.org

The central reaction involves the deprotonation of diethyl acetamidomalonate to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of a phenethyl derivative and displacing a leaving group, typically a halide. nih.govgoogle.com This reaction is a cornerstone in the synthesis of various pharmaceutical intermediates, including precursors to Fingolimod (B1672674). txst.edu

The formation of the crucial enolate intermediate is achieved using a suitable base. The choice of base and reaction conditions can influence yield and selectivity. Commonly employed bases include cesium carbonate, sodium hydride, and sodium ethoxide.

Cesium Carbonate (Cs₂CO₃): This base has proven effective for the alkylation of DEAM. Reactions are often carried out in solvents like acetonitrile (MeCN) or dimethylformamide (DMF). In one general procedure, DEAM is treated with a phenethyl bromide or mesylate in the presence of 1.5 to 2.0 equivalents of cesium carbonate, with the reaction driven to completion under microwave irradiation at 130 °C.

Sodium Hydride (NaH): As a strong, non-nucleophilic base, sodium hydride is also used to deprotonate diethyl acetamidomalonate. The reaction is typically performed in an aprotic solvent such as DMF. txst.edu However, caution is warranted as sodium hydride can also act as a reducing agent, potentially leading to side reactions with solvents like DMF, especially in the presence of electrophiles.

Sodium Ethoxide (NaOEt): This classical base is widely used in malonic ester syntheses. orgsyn.org Sodium ethoxide deprotonates the diethyl acetamidomalonate, forming the corresponding sodium enolate. nih.gov The reaction is typically run in ethanol, and subsequent addition of the alkyl halide leads to the desired product. nih.govgoogle.com

| Base | Typical Solvent | Key Conditions | Reference |

|---|---|---|---|

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) or DMF | 1.5-2.0 equiv. of base; Microwave irradiation (e.g., 1 h at 130 °C) | |

| Sodium Hydride (NaH) | DMF | ~1.2 equiv. of base; Room temperature | txst.edu |

| Sodium Ethoxide (NaOEt) | Ethanol | Generation of enolate followed by addition of electrophile | orgsyn.orgnih.gov |

The versatility of this synthetic method is demonstrated by the range of phenethyl electrophiles that can be employed. The leaving group is typically a halide (bromide, iodide, or chloride), with reactivity generally following the order I > Br > Cl.

Phenethyl Bromide: This is a common electrophile used in this reaction. txst.edu

Substituted Phenethyl Halides: The reaction is highly amenable to phenethyl halides bearing substituents on the phenyl ring. This is particularly important for the synthesis of pharmaceutical agents. An example is the use of 1-(2-bromoethyl)-4-octylbenzene (an analog of 1-(2-chloroethyl)-4-octyl benzene) in an early synthesis of Fingolimod. txst.edu The alkylation of DEAM with this electrophile yields the key intermediate, diethyl 2-acetamido-2-(4-octylphenethyl)malonate. txst.edu

Iodo-derivatives for Enhanced Reactivity: In some cases, iodo-derivatives are used to increase the rate of reaction. For instance, 1-(benzyloxy)-4-(2-iodoethyl)benzene can be used to introduce a protected phenol functionality. The general reactivity of alkyl iodides makes them excellent substrates for this type of nucleophilic substitution. Similarly, 2-(4-octylphenyl)ethyl iodide has been used under basic conditions to synthesize the corresponding malonate derivative.

While nucleophilic substitution is the direct route to Diethyl 2-acetamido-2-phenethylmalonate, the enolate of diethyl acetamidomalonate can also participate in other C-C bond-forming reactions. One such pathway is the Michael addition, or conjugate 1,4-addition, which reacts with α,β-unsaturated carbonyl compounds.

For a derivative like that formed from 4-octanoylstyrene , which is an α,β-unsaturated ketone, the mechanism would proceed as follows:

Enolate Formation: Diethyl acetamidomalonate is deprotonated with a base (e.g., sodium ethoxide) to form the nucleophilic enolate.

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system of 4-octanoylstyrene.

Protonation: The resulting intermediate enolate is then protonated during workup to yield the final 1,5-dicarbonyl product.

This pathway allows for the synthesis of more complex structures where the phenethyl group is further functionalized with a carbonyl group.

Nucleophilic Substitution Reactions with Phenethyl Electrophiles

Precursor Synthesis of Diethyl Acetamidomalonate

The availability of the starting material, diethyl acetamidomalonate, is crucial. It is commonly prepared from the inexpensive and readily available diethyl malonate through a two-step process involving nitrosation followed by reductive acylation. orgsyn.org

This well-documented procedure provides high yields of the desired precursor. orgsyn.org

Nitrosation to form Diethyl Isonitrosomalonate: Diethyl malonate is treated with sodium nitrite (NaNO₂) in aqueous acetic acid. The reaction is typically initiated at a low temperature (around 5 °C). Upon addition of sodium nitrite, the reaction becomes exothermic. This step yields diethyl isonitrosomalonate (also known as diethyl oximinomalonate). orgsyn.org

| Step | Key Reagents | Purpose | Reference |

|---|---|---|---|

| Nitrosation | Diethyl Malonate, Sodium Nitrite, Acetic Acid | Formation of Diethyl Isonitrosomalonate | orgsyn.org |

| Reductive Acylation | Diethyl Isonitrosomalonate, Zinc Dust, Acetic Anhydride, Acetic Acid | Reduction of oxime and in situ acetylation | orgsyn.org |

Optimization of Reaction Conditions and Scalability

The synthesis of this compound, a key intermediate in the production of various pharmacologically active molecules, is most commonly achieved through the alkylation of diethyl acetamidomalonate. The efficiency and viability of this process on an industrial scale are highly dependent on the careful optimization of reaction conditions. Research in this area has focused on maximizing yield and purity while ensuring the process is safe, cost-effective, and reproducible on a large scale.

Detailed Research Findings

The core of the synthesis involves the nucleophilic substitution of a phenethyl halide or a related derivative with the enolate of diethyl acetamidomalonate. The choice of base, solvent, and temperature plays a critical role in the success of this reaction.

One established method involves the use of a strong base, sodium hydride (NaH), in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). In this procedure, diethyl acetamidomalonate is treated with NaH to generate the corresponding sodium salt. Subsequent reaction with a phenethyl iodide at elevated temperatures, typically around 60°C for 2 to 6 hours, affords the desired product. Another common base used is sodium ethoxide (NaOEt) in ethanol.

More recent developments have explored the use of milder bases, which can offer advantages in terms of safety and handling on a larger scale. Cesium carbonate (Cs₂CO₃) has emerged as an effective alternative, often used in solvents like acetonitrile (MeCN) or dimethyl sulfoxide (B87167) (DMSO). The use of cesium carbonate is considered a safer and more scalable option compared to sodium hydride, as it minimizes some of the hazards associated with the handling of pyrophoric reagents.

Microwave-assisted synthesis has also been investigated as a method to accelerate the reaction. This technique can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating.

The following table summarizes various reported conditions for the alkylation of diethyl acetamidomalonate to produce phenethyl-substituted derivatives, which serve as a proxy for the optimization of the target compound's synthesis.

| Base | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 60°C | 2-6 hours | Requires anhydrous conditions. |

| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Room Temperature | 1 hour | A common and cost-effective base. |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) | Not specified | Not specified | Often used in microwave-assisted synthesis. |

| Cesium Carbonate (Cs₂CO₃) | Dimethyl Sulfoxide (DMSO) | 80-100°C | 4-8 hours | May be used with a phase-transfer catalyst. |

In terms of scalability, the focus has been on developing robust and high-yielding processes that avoid the need for cumbersome purification methods like column chromatography. A scalable process has been reported to be established on a 200g scale, indicating the potential for industrial application. The avoidance of hazardous reagents and the development of a process that minimizes the formation of impurities are key considerations for translating a laboratory-scale synthesis into a viable industrial process. The choice of milder reaction conditions and readily available, cost-effective reagents is paramount for achieving a scalable and economically feasible synthesis of this compound.

Chemical Reactivity and Transformations of Diethyl 2 Acetamido 2 Phenethylmalonate

Reactivity of the Malonic Ester Moiety

The core structure of Diethyl 2-acetamido-2-phenethylmalonate is a substituted diethyl malonate, which imparts characteristic reactivity to the molecule. The two ethyl ester groups are susceptible to various transformations, including hydrolysis, transesterification, and decarboxylation, which are fundamental in synthetic applications.

Hydrolytic Transformations of Ester Bonds

The hydrolysis of the diethyl ester groups in this compound can be achieved under both acidic and basic conditions, though the outcome is often linked to subsequent reactions.

Under basic conditions, such as heating with aqueous or aqueous-ethanolic solutions of a base like sodium hydroxide (B78521), the ester groups are saponified to form the corresponding dicarboxylate salt. numberanalytics.comic.ac.uk Unsubstituted diethyl phenylmalonate can be readily hydrolyzed this way. numberanalytics.comic.ac.uk However, for sterically hindered or electronically deactivated substrates, these conditions may require elevated temperatures and can lead to decomposition. ic.ac.uk

Acid-catalyzed hydrolysis, typically by refluxing with strong acids like hydrobromic acid (HBr) in acetic acid (AcOH), also cleaves the ester bonds to yield the corresponding dicarboxylic acid. numberanalytics.comic.ac.uknih.gov However, these vigorous conditions often lead to simultaneous decarboxylation of the resulting malonic acid derivative. numberanalytics.comic.ac.uknih.gov For instance, the vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with an HBr/AcOH mixture results directly in the decarboxylated 2-(perfluorophenyl)acetic acid. ic.ac.uk

| Condition | Reagents | Expected Product | Note |

| Basic Hydrolysis | NaOH (aq) / EtOH, heat | Disodium 2-acetamido-2-phenethylmalonate | Saponification of both ester groups. |

| Acidic Hydrolysis | HBr / AcOH, reflux | 2-Acetamido-4-phenylbutanoic acid | Hydrolysis is immediately followed by decarboxylation. masterorganicchemistry.com |

This table is generated based on the reactivity of analogous substituted malonic esters.

Transesterification Reactions with Various Alcohols

Transesterification offers a method to modify the ester groups of this compound by exchanging the ethyl groups with other alkyl or aryl groups. This reaction is typically catalyzed by either acids or bases.

A common method involves heating the malonic ester in a large excess of the desired alcohol in the presence of a catalyst. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are effective. google.com Alternatively, metal-based catalysts like orthotitanic acid esters can be employed for continuous transesterification processes at temperatures between 60 and 200 °C. google.com For certain applications, reagents like trifluoroacetic acid can also facilitate the cleavage and transesterification of ethyl esters. numberanalytics.com The reaction equilibrium is typically driven forward by removing the more volatile alcohol (in this case, ethanol) from the reaction mixture.

Decarboxylation Pathways (Contextualized from Diethyl Acetamidomalonate Chemistry)

The synthesis of α-amino acids from diethyl acetamidomalonate is a classic transformation that highlights a crucial decarboxylation step. This pathway is directly applicable to this compound for the synthesis of phenylalanine derivatives. The process involves a tandem hydrolysis-decarboxylation sequence. masterorganicchemistry.comlibretexts.org

When the compound is heated in the presence of aqueous acid (e.g., HCl or HBr), both the diethyl ester and the acetamido groups are hydrolyzed. masterorganicchemistry.com This initially forms a transient intermediate, 2-amino-2-phenethylmalonic acid. This β-dicarboxylic acid (specifically, an aminomalonic acid) is unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to yield the final α-amino acid product. masterorganicchemistry.comnih.gov This entire sequence effectively converts the substituted malonic ester into a carboxylic acid, lengthening the original alkyl halide chain by two carbons. nih.gov

Transformations Involving the Acetamido Functional Group

The N-acetyl group serves as a protecting group for the amine functionality and can be removed or modified through various reactions.

Amide Deprotection and Derivatization Reactions

The deprotection of the acetamido group to reveal the primary amine is a key step in many synthetic routes. As mentioned previously, vigorous heating with aqueous acid, a condition that also hydrolyzes the esters, will hydrolyze the amide bond as well. masterorganicchemistry.com The mechanism for acid-catalyzed N-deacetylation involves protonation of the amide carbonyl, followed by nucleophilic attack by water and subsequent elimination of the amine. wikipedia.org

For substrates sensitive to harsh acidic conditions, milder and more selective methods for N-deacetylation have been developed. One such method employs the Schwartz reagent (zirconocene hydrochloride). This reagent allows for chemoselective N-deacetylation under neutral conditions at room temperature. adichemistry.com This approach is notable for its tolerance of other common protecting groups, making it a valuable tool for complex molecule synthesis. adichemistry.com

| Method | Reagents/Conditions | Product | Selectivity |

| Acid Hydrolysis | Aq. HCl or HBr, heat | 2-Amino-4-phenylbutanoic acid | Non-selective; also cleaves esters and induces decarboxylation. masterorganicchemistry.com |

| Schwartz Reagent | Cp₂ZrHCl, THF, room temp. | Diethyl 2-amino-2-phenethylmalonate | Chemoselective for the N-acetyl group over many other protecting groups. adichemistry.com |

This table provides examples of deprotection strategies with different selectivities.

Reductive Manipulations of the Ester Groups

The two ester functionalities of this compound can be reduced to primary alcohols, yielding a diol product. This transformation requires powerful reducing agents due to the relative stability of esters.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. It is a strong, non-selective reducing agent that readily converts esters to primary alcohols. numberanalytics.com The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting alkoxides. numberanalytics.com The reaction with LiAlH₄ would reduce both ester groups to hydroxymethyl (-CH₂OH) groups, transforming this compound into N-[1,1-bis(hydroxymethyl)-3-phenylpropyl]acetamide.

It is important to note that LiAlH₄ can also reduce amides to amines. masterorganicchemistry.com However, the reduction of esters is often faster than that of amides, and selective reduction of an ester in the presence of an amide has been reported. masterorganicchemistry.com Other strong hydride reagents, such as sodium aluminum hydride, can also be used to reduce substituted malonates to the corresponding diols. libretexts.org

Complete Reduction to Polyol Structures (e.g., Propane-1,3-diol derivatives)

The ester and amide functionalities of this compound can be completely reduced to their corresponding alcohols and amine, respectively, using powerful reducing agents. This transformation converts the core structure into a substituted propane-1,3-diol, a type of polyol.

The most common and effective reagent for this type of exhaustive reduction is lithium aluminum hydride (LiAlH₄). This potent hydride donor is capable of reducing both esters and amides, which are typically resistant to milder reducing agents like sodium borohydride (B1222165). The reaction involves the nucleophilic attack of hydride ions (H⁻) on the carbonyl carbons of the ester and amide groups.

The general scheme for the complete reduction is presented below:

Table 1: Complete Reduction of this compound

| Reactant | Reagent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | 2-(Ethylamino)-2-phenethylpropane-1,3-diol |

Note: The data in this table is representative of the expected outcome based on the known reactivity of lithium aluminum hydride with esters and amides.

Cyclocondensation Reactions with Dinucleophiles in Heterocyclic Synthesis

The 1,3-dicarbonyl structure of this compound makes it an excellent substrate for cyclocondensation reactions with dinucleophilic reagents. These reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of various ring systems, some of which possess significant biological activity.

A classic example of this type of reaction is the synthesis of barbituric acid derivatives through condensation with urea (B33335). In this reaction, the two nitrogen atoms of urea act as nucleophiles, attacking the carbonyl carbons of the malonate's ester groups. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide (B1231860), which deprotonates the urea, increasing its nucleophilicity, and facilitates the condensation by creating a better leaving group (alkoxide).

The resulting product is a 5,5-disubstituted barbituric acid, in this case, 5-acetamido-5-phenethylbarbituric acid. This heterocyclic core is central to a class of drugs known as barbiturates, although the specific properties of this derivative would depend on its unique substitution pattern. A similar reaction is documented in a patent for the preparation of 5-ethyl-5-phenyl barbituric acid (phenobarbital), where α-ethyl-α-phenyl ethyl malonate is condensed with urea using sodium methoxide in methanol (B129727) google.com. This provides a strong procedural basis for the analogous reaction with this compound.

Other dinucleophiles, such as thiourea (B124793) or guanidine, can be used in place of urea to generate thiobarbiturates or iminobarbiturates, respectively. These reactions expand the synthetic utility of this compound for creating a diverse library of heterocyclic compounds.

Table 2: Cyclocondensation of this compound with Urea

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| This compound | Urea | Sodium Ethoxide or Sodium Methoxide | Ethanol or Methanol | 5-Acetamido-5-phenethylbarbituric acid |

Note: The reaction conditions and product in this table are based on established procedures for the synthesis of barbituric acids from substituted malonic esters. google.com

Stereochemical Control in the Synthesis and Derivatization of Diethyl 2 Acetamido 2 Phenethylmalonate Analogues

Introduction of Chiral Centers in Malonate Derivatives

A chiral center, or stereocenter, is typically a carbon atom bonded to four different functional groups. metu.edu.tr In the case of diethyl 2-acetamido-2-phenethylmalonate, the central α-carbon of the malonate moiety becomes a chiral center upon substitution, as it is attached to an acetamido group, a phenethyl group, and two non-identical carboxylate groups (which become distinct upon derivatization). The synthesis of α-amino acids, for example, often utilizes diethyl acetamidomalonate as a key precursor. wikipedia.orgorgsyn.org

The primary method for creating this chiral center is through the alkylation of a malonate derivative. wikipedia.org Starting with diethyl acetamidomalonate, deprotonation with a suitable base generates a nucleophilic enolate. This enolate can then be reacted with an electrophile, such as phenethyl bromide, to form the C-C bond, establishing the quaternary carbon. Without any chiral influence, this process results in a racemic mixture of two enantiomers (mirror-image isomers that are not superimposable). metu.edu.tr To obtain a specific enantiomer, methods of asymmetric synthesis must be employed. An efficient approach involves enantioselective phase-transfer catalysis for the α-alkylation of malonate derivatives, which can produce chiral building blocks with a quaternary carbon center in high chemical yields and excellent enantioselectivities. nih.govresearchgate.net

Enantioselective Synthetic Strategies for Analogues

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. This is quantified by the enantiomeric excess (ee). For analogues of this compound, this is most commonly achieved through catalytic asymmetric reactions.

Chiral catalysts create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-C bond-forming reaction where this strategy is widely applied. masterorganicchemistry.comyoutube.com Analogues of the target compound can be synthesized by the Michael addition of diethyl acetamidomalonate to various Michael acceptors.

Nickel Complexes: Transition metal complexes featuring chiral ligands are effective catalysts. For instance, a complex of Nickel(II) chloride and the chiral diamine (-)-sparteine (B7772259) has been shown to catalyze the enantioselective Michael addition of diethyl malonate to chalcones, providing the adducts in high yields and enantioselectivities. researchgate.net This methodology demonstrates the potential for creating chiral quaternary centers in malonate derivatives through metal-catalyzed processes.

Interactive Table 1: Enantioselective Michael Addition of Diethyl Malonate to Chalcones Catalyzed by NiCl₂-(-)-Sparteine Complex researchgate.net

| Entry | Chalcone (B49325) Substituent (Ar) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenyl | 90 | 86 |

| 2 | 4-Chlorophenyl | 90 | 87 |

| 3 | 2-Chlorophenyl | 89 | 83 |

| 4 | 4-Methoxyphenyl | 85 | 85 |

Reaction Conditions: Chalcone, diethyl malonate, NiCl₂ (10 mol%), (-)-Sparteine (10 mol%), in CHCl₃ at room temperature for 11-13 hours.

Thiourea (B124793) Derivatives: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. Chiral bifunctional thiourea catalysts are particularly effective. They possess both a Lewis basic site (e.g., an amine) to activate the nucleophile (the malonate) and a hydrogen-bonding thiourea moiety to activate the electrophile (the Michael acceptor) and orient the reactants within a chiral scaffold. rsc.orgrsc.org Cinchona alkaloid-derived thioureas have been successfully used for the highly enantioselective Michael addition of diethyl malonate to chalcones and nitroolefins. metu.edu.trrsc.org These catalysts bearing multiple hydrogen-bonding donors are highly efficient, accelerating reactions and improving both yields and enantioselectivities. rsc.org

Asymmetric induction refers to the preferential formation of one diastereomer over another in a reaction, a process guided by a chiral feature already present in the substrate, reagent, or catalyst. wikipedia.org A common strategy involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the attack of a reagent to one face of the molecule, leading to a diastereoselective transformation. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

For the synthesis of malonate derivatives, a chiral auxiliary, such as one of Evans' oxazolidinones, could be attached to one of the carboxyl groups of the malonate. wikipedia.org The subsequent alkylation of the α-carbon would then proceed diastereoselectively due to the steric hindrance imposed by the auxiliary, which blocks one of the prochiral faces of the enolate. Similarly, Ellman's N-tert-butanesulfinyl group is a highly effective chiral auxiliary for directing the stereoselective synthesis of chiral amines. osi.lvacs.org By forming an imine with a ketone or aldehyde, it can direct the addition of nucleophiles, including malonate enolates, to create stereocenters with high control.

Diastereoselective Synthetic Routes for Complex Derivatives

When a molecule contains two or more stereocenters, the relationship between them can result in diastereomers—stereoisomers that are not mirror images of each other. Diastereoselective synthesis aims to control the formation of a specific diastereomer. This is crucial when building complex molecules with multiple chiral centers from malonate-based starting materials.

One powerful method is the cascade or domino reaction, where a single synthetic operation generates multiple chemical bonds and stereocenters in a highly controlled manner. For example, the double Michael addition of a nucleophile like curcumin (B1669340) to arylidenemalonates can generate highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.org In such a process, the initial intermolecular Michael addition creates an intermediate that then undergoes a diastereoselective intramolecular Michael addition to form the cyclic product. beilstein-journals.org The stereochemistry of the first addition dictates the facial selectivity of the subsequent cyclization.

The alkylation of chiral substrates is another key strategy. For instance, the C-alkylation of aldimines derived from chiral aldehydes can proceed with high diastereomeric ratios, where the existing stereocenter in the aldehyde directs the approach of the nucleophile. rsc.org This principle can be applied to the derivatization of chiral malonate analogues, where a stereocenter already present in the molecule will influence the stereochemical outcome of subsequent reactions, allowing for the construction of complex acyclic systems with multiple, well-defined stereocenters. nih.gov

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Role as a Core Intermediate in Drug Candidate Synthesis

Diethyl 2-acetamido-2-phenethylmalonate serves as a fundamental building block in the synthesis of various pharmaceutical compounds. evitachem.comwikipedia.orgchembk.com Its structure, featuring a reactive malonate ester and a protected amino group, allows for a variety of chemical modifications, making it a versatile precursor for creating complex molecular architectures. evitachem.com This adaptability is particularly valuable in the synthesis of drug candidates where precise structural arrangements are necessary for biological activity.

The closely related compound, Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate, which differs by the presence of an octyl group on the phenyl ring, is a direct precursor in the synthesis of the multiple sclerosis drug, Fingolimod (B1672674). evitachem.comchembk.com The synthesis of this and other analogues highlights the importance of the diethyl acetamidomalonate core in constructing pharmacologically active molecules. nih.gov

Total Synthesis of Fingolimod (FTY720)

The synthesis of Fingolimod (FTY720), a sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis, represents a significant application of this compound and its derivatives. wikipedia.orgijacskros.com

Early synthetic strategies for Fingolimod, such as the Adachi-Fujita pathway, utilized the alkylation of diethyl 2-acetamidomalonate with 1-(2-bromoethyl)-4-octylbenzene. derpharmachemica.comresearchgate.net This reaction formed the key intermediate, diethyl 2-acetamido-2-(4-octylphenethyl)malonate. derpharmachemica.com However, these initial routes often faced challenges, including the use of hazardous reagents like lithium aluminum hydride and complicated purification steps, which made them less suitable for large-scale production. derpharmachemica.comnih.gov One of the primary difficulties was the construction of the 2-aminopropane-1,3-diol polar head group. derpharmachemica.comresearchgate.net

Another early approach involved the Michael addition of diethyl acetamidomalonate to 4-octanoylstyrene to produce the key intermediate, diethyl 2-acetylamino-2-(2-(4-octanoylphenyl)ethyl)propane-1,3-dioate. nih.gov

To overcome the challenges of early methods, improved and more scalable syntheses were developed. A significant advancement was the late-stage incorporation of the polar head group, which proved to be a more efficient and cost-effective strategy. researchgate.net One such improved synthesis involved the alkylation of diethyl acetamidomalonate, followed by a complete reduction with sodium borohydride (B1222165) (NaBH₄) to create the diol. researchgate.net This approach avoided some of the more hazardous reagents used in earlier syntheses. researchgate.netjustia.com

Researchers also focused on optimizing the alkylation step itself. For instance, using cesium carbonate as the base in the reaction of diethyl acetamidomalonate with phenethyl bromide was found to improve yields and reproducibility by minimizing the competing elimination reaction. researchgate.net

A notable scalable process involves the following key transformations:

Alkylation of diethylacetamidomalonate (B1261931) with phenylethylhalide. justia.com

Reduction of the resulting this compound with aqueous NaBH₄. justia.com

Acetylation of the resulting diol. justia.com

Conversion to Fingolimod hydrochloride. justia.com

This streamlined process demonstrates a more industrially viable route to Fingolimod. justia.com

Convergent synthetic strategies have been employed to efficiently construct advanced intermediates for Fingolimod. These methods involve preparing different fragments of the molecule separately before combining them. For example, one route starts with phenethyl acetate, which undergoes a Friedel-Crafts reaction, deacylation, and conversion to an iodo derivative. ijacskros.com This intermediate is then reacted with diethyl acetamidomalonate to form diethyl 2-acetamido-2-(4-octanoylphenethyl)malonate, a key precursor that is further elaborated to Fingolimod. ijacskros.com

Synthesis of Fingolimod Derivatives and Analogues

The versatile nature of this compound and its related intermediates has enabled the synthesis of a wide array of Fingolimod derivatives and analogues with modified biological activities. nih.gov

Researchers have synthesized a library of Fingolimod derivatives by modifying the aromatic ring, the hydrocarbon chain, and the polar head group. nih.gov These modifications have been explored to enhance the compound's therapeutic potential, including investigating its antibacterial and anticancer properties. nih.govnih.gov

For instance, derivatives have been created by replacing the octyl chain with other aromatic structures or by altering the length of the carbon chain. nih.gov The synthesis of these analogues often involves the nucleophilic substitution of a halide or mesylate with diethyl acetamidomalonate to form N-acetylated diester intermediates. nih.gov These intermediates are then further modified to yield the final Fingolimod derivatives. nih.gov

Studies have shown that some of these structurally modified Fingolimod derivatives exhibit increased antibacterial activity, particularly against biofilms. nih.gov While Fingolimod itself has shown some cytotoxic effects on various cancer cell lines, research into its derivatives aims to ameliorate this while potentially enhancing anticancer efficacy. nih.govnih.gov

Synthesis of Fluorescently Tagged and Boron-Containing Analogues for Research Applications

The study of sphingolipid metabolism, trafficking, and localization within cellular environments is greatly enhanced by the use of chemically modified analogues. Fluorescently tagged and boron-containing sphingolipid analogues are powerful research tools for visualization and detection. While this compound provides a foundational structure for certain sphingolipid-based compounds, its direct application in the synthesis of fluorescently tagged or boron-containing analogues is not extensively documented in current scientific literature.

However, the general strategies for creating these research tools often involve precursors with structural similarities to this compound. The synthesis of fluorescent sphingolipid probes, for instance, typically involves conjugating a fluorophore to a sphingolipid backbone. nih.govuniversiteitleiden.nlnih.gov These probes are instrumental in studying the transport and localization of lipids within cells. nih.gov

Similarly, the incorporation of boron into organic molecules is a growing field in medicinal chemistry, leading to the development of novel therapeutic agents. nih.gov Boron-containing compounds, such as boronic acids and their derivatives, have unique chemical properties that make them useful as inhibitors for various enzymes. The synthesis of boron-containing nucleoside analogs, for example, has been explored for potential therapeutic applications. Although a direct synthetic route from this compound to a boron-containing sphingolipid analogue is not readily found, the principles of organoboron chemistry could theoretically be applied to intermediates derived from this compound.

Contribution to the Synthesis of Sphingolipid-Based Medicinal Agents

This compound and its immediate precursor, diethyl 2-acetamidomalonate, are pivotal intermediates in the synthesis of significant sphingolipid-based medicinal agents, most notably the multiple sclerosis drug, fingolimod. derpharmachemica.comijacskros.comresearchgate.net Fingolimod is a structural analogue of sphingosine (B13886) and functions as a sphingosine-1-phosphate receptor modulator. researchgate.net The synthesis of fingolimod often utilizes a malonic ester synthesis approach where the phenethyl group is introduced to diethyl acetamidomalonate.

One established synthetic route involves the alkylation of diethyl acetamidomalonate with a substituted phenethyl halide, such as 1-(2-bromoethyl)-4-octylbenzene, to produce diethyl 2-acetamido-2-(4-octylphenethyl)malonate, a direct analogue of the title compound. derpharmachemica.comresearchgate.net This intermediate then undergoes a series of reduction and deprotection steps to yield fingolimod. ijacskros.com

The key transformations in a typical synthesis of fingolimod starting from a this compound analogue are outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Alkylation | Diethyl acetamidomalonate, a substituted phenethyl halide (e.g., 4-octylphenethyl iodide), and a base (e.g., sodium ethoxide) in a solvent like DMF. ijacskros.com | Diethyl 2-acetamido-2-(4-octylphenethyl)malonate |

| 2 | Reduction of esters and amide | Lithium aluminum hydride (LAH) in a suitable solvent. ijacskros.com | 2-Amino-2-(4-octylphenethyl)propane-1,3-diol (Fingolimod) |

| 3 | Acetylation (for purification/derivatization) | Acetic anhydride. ijacskros.com | 2-Acetamido-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol diacetate |

| 4 | Hydrolysis/Deprotection | A base such as lithium hydroxide (B78521) (LiOH) or a strong acid. ijacskros.com | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (Fingolimod HCl) |

This table presents a generalized synthetic scheme. Specific reagents and conditions may vary between different published methods.

Another synthetic variation involves the Friedel-Crafts acylation of phenethyl bromide with octanoyl chloride, followed by elimination to form a styrene (B11656) derivative. This styrene is then reacted with diethyl acetamidomalonate to yield diethyl 2-acetamido-2-(4-octanoylphenethyl)malonate. ijacskros.com Subsequent reduction of the keto group and the malonate esters, followed by deprotection, also leads to fingolimod. ijacskros.com These synthetic strategies highlight the versatility and importance of the this compound scaffold in constructing complex, biologically active molecules.

Advanced Methodologies and Research Techniques in Studies Involving Diethyl 2 Acetamido 2 Phenethylmalonate

Analytical and Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are indispensable tools in the synthesis and purification of Diethyl 2-acetamido-2-phenethylmalonate. They allow for the real-time monitoring of reaction conversion and the isolation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of this compound. In a reported synthesis, the purity of the compound was determined using a reverse-phase HPLC method. rsc.org This method employed a C18 column as the stationary phase, which is a nonpolar phase, with a polar mobile phase consisting of a gradient mixture of 5mM ammonium (B1175870) acetate in water and acetonitrile. rsc.org Detection of the compound was achieved using a UV detector set at a wavelength of 230 nm. rsc.org This setup is typical for compounds containing aromatic rings, such as the phenethyl group in the target molecule, which absorb UV light.

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

| HPLC | C18 column | Gradient of 5mM NH4OAc in H2O and Acetonitrile rsc.org | UV at 230 nm rsc.org | Purity assessment |

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of the synthesis of this compound. rsc.org By spotting the reaction mixture on a silica gel plate (the stationary phase) and eluting it with an appropriate solvent system (the mobile phase), the disappearance of starting materials and the appearance of the product spot can be tracked. The choice of eluent is critical for achieving good separation. For compounds of intermediate polarity like this compound, a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly employed. Visualization of the spots on the TLC plate can be achieved using a UV lamp, as the phenyl group in the molecule is UV-active. rsc.org

| Technique | Stationary Phase | Visualization | Application |

| TLC | Silica gel plates rsc.org | UV light rsc.org | Reaction monitoring |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for the structural confirmation of this compound, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon and hydrogen framework of this compound.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons of the phenethyl group, the methylene (B1212753) protons of the ethyl and phenethyl groups, the methyl protons of the acetamido and ethyl groups, and the N-H proton of the acetamido group. The splitting patterns (e.g., singlets, doublets, triplets, quartets, and multiplets) arise from spin-spin coupling between neighboring protons and provide valuable connectivity information.

¹³C NMR: This technique provides information about the different carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the ester and amide groups, the aromatic carbons, the quaternary carbon of the malonate, the methylene carbons of the ethyl and phenethyl groups, and the methyl carbons of the acetamido and ethyl groups. For a closely related compound, 1,3-Diethyl 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioate, ¹³C NMR data is available and provides an indication of the expected chemical shifts. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands are observed that confirm the presence of its key functional groups. A reported synthesis provides the following IR data (in cm⁻¹): 3486, 3238, 2982, 1750, and 1649. rsc.org The band at 3486 cm⁻¹ can be attributed to the N-H stretching vibration of the amide group. The band at 3238 cm⁻¹ may also be associated with N-H stretching or overtone bands. The absorption at 2982 cm⁻¹ is characteristic of C-H stretching vibrations of the alkyl groups. The strong band at 1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional groups. The band at 1649 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group (Amide I band).

| Spectroscopic Technique | Key Information Provided |

| NMR Spectroscopy | |

| ¹H NMR | Proton environment, connectivity, and number of protons. |

| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-H). |

| Mass Spectrometry | Molecular weight and fragmentation pattern for structural clues. |

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and can also provide structural information through the analysis of its fragmentation pattern. For a related compound, 1,3-Diethyl 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioate, GC-MS data is available. nih.gov A common fragmentation pathway for diethyl malonate derivatives involves the loss of the diethyl malonate moiety (a mass of 159 u). This would result in a significant peak in the mass spectrum corresponding to the [M-159]⁺ fragment, which can be a key indicator of the compound's structure.

Computational Chemistry and Molecular Modeling Studies in the Context of this compound

Computational chemistry and molecular modeling serve as powerful theoretical tools to investigate chemical systems, providing insights that are often difficult or impossible to obtain through experimental means alone. For molecules like this compound, a key intermediate in the synthesis of pharmacologically active compounds such as Fingolimod (B1672674), these computational techniques are invaluable for understanding and predicting chemical behavior. They allow researchers to elucidate complex reaction mechanisms and to rationally design novel derivatives with enhanced biological activities.

Elucidation of Reaction Mechanisms

The synthesis of this compound typically involves the alkylation of Diethyl 2-acetamidomalonate, a classic example of the malonic ester synthesis. wikipedia.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comorganicchemistrytutor.com While specific computational studies on this exact reaction are not prevalent in the literature, the principles of applying computational chemistry to elucidate such mechanisms are well-established.

Theoretical Application of Density Functional Theory (DFT):

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It would be the premier tool for studying the alkylation step in the synthesis of this compound. Researchers can model the reaction pathway to gain a deeper understanding of its kinetics and thermodynamics.

The key steps that would be modeled include:

Deprotonation: A base, typically sodium ethoxide, removes the acidic α-hydrogen from Diethyl 2-acetamidomalonate to form a resonance-stabilized enolate. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.comlibretexts.org DFT calculations can determine the pKa of this proton and model the structure and stability of the resulting enolate.

Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbon of a phenethyl halide (e.g., 2-phenylethyl bromide).

Transition State Analysis: The most critical part of the study would be to locate and characterize the transition state of the SN2 reaction. By calculating the energy barrier of the transition state, the reaction rate can be predicted. The geometry of the transition state reveals the synchronous or asynchronous nature of bond-forming and bond-breaking processes.

Computational Parameters for a Hypothetical DFT Study:

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP, M06-2X | To approximate the exchange-correlation energy within DFT. |

| Basis Set | 6-31G(d,p), def2-TZVP | To describe the atomic orbitals used in the calculation. |

| Solvent Model | PCM, SMD | To simulate the effect of the solvent (e.g., ethanol) on the reaction. |

| Calculation Type | Geometry Optimization | To find the lowest energy structures of reactants, products, and intermediates. |

| Calculation Type | Transition State Search | To locate the highest energy point along the reaction coordinate. |

| Calculation Type | Frequency Analysis | To confirm stationary points as minima or transition states and to calculate thermodynamic properties. |

By mapping the entire reaction energy profile, computational chemists can visualize the energetic landscape, identifying intermediates and the rate-determining step, thereby providing a detailed mechanistic portrait that complements experimental findings.

Prediction of Molecular Interactions and Structure-Activity Relationships for Derivatives

This compound is a direct precursor to Fingolimod, a modulator of sphingosine-1-phosphate (S1P) receptors. clevelandclinic.org The core structure of the phenethylmalonate derivative is crucial as it forms a significant part of the final Fingolimod molecule. Therefore, computational studies aimed at understanding the structure-activity relationships (SAR) of Fingolimod and its analogues provide indirect but highly relevant insights into how modifications of the phenethyl moiety could influence biological activity.

Molecular Docking and QSAR:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. oup.com In the context of Fingolimod derivatives, docking is used to simulate the interaction between the drug molecule and the S1P receptor binding site. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For S1P receptor agonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models. nih.gov These models use steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields to predict the activity of new, unsynthesized analogues. nih.gov

Findings from Studies on Fingolimod Analogues:

Research on Fingolimod analogues has demonstrated that the nature of the aromatic ring and the length and composition of the alkyl chain (originating from the phenethyl group in the parent malonate) are critical for receptor affinity and selectivity. mdpi.comnih.gov Molecular modeling studies have shown that the hydrophobic tail of these molecules fits into a specific hydrophobic pocket within the S1P receptors. tandfonline.comnih.gov

For instance, docking studies on novel triazine-tyrosine based derivatives designed from the Fingolimod structure revealed their binding energies with S1P1 and S1P3 receptors, helping to identify compounds with potentially higher selectivity and fewer side effects. tandfonline.com

Hypothetical SAR Data for S1P1 Receptor Agonists Based on Fingolimod's Structure:

The following interactive table illustrates hypothetical data derived from the principles of SAR studies on S1P receptor modulators, showing how modifications to the phenethyl group (R) might influence receptor binding affinity.

| Compound ID | R-Group on Phenethyl Ring | Predicted Binding Energy (kcal/mol) | Key Interaction Feature |

| Parent (H) | -H | -9.2 | Hydrophobic interaction with receptor pocket. |

| Analogue 1 | 4-Fluoro | -9.5 | Halogen bond enhances binding. |

| Analogue 2 | 4-Trifluoromethyl | -10.1 | Stronger hydrophobic and dipole interactions. |

| Analogue 3 | 4-Methoxy | -8.9 | Potential steric hindrance or unfavorable polar interaction. |

| Analogue 4 | 3,4-Dichloro | -9.8 | Increased hydrophobic surface area and potential halogen bonds. |

These computational approaches—elucidating reaction pathways with DFT and predicting bioactivity with docking and QSAR—are essential in modern medicinal chemistry. They allow for the efficient screening of potential drug candidates and the optimization of synthetic routes, guiding experimental work and accelerating the discovery of new therapeutics derived from foundational molecules like this compound.

Future Directions and Emerging Research Avenues

Development of Novel and Atom-Economical Synthetic Pathways

The classical synthesis of Diethyl 2-acetamido-2-phenethylmalonate involves the alkylation of diethyl acetamidomalonate with phenethyl bromide. While effective, this method often utilizes strong bases and solvents that are not environmentally benign. Future research is geared towards developing more sustainable and efficient synthetic routes.

One promising approach is the use of phase-transfer catalysis (PTC) . This methodology facilitates the transfer of reactants between immiscible phases (typically aqueous and organic), enabling reactions to proceed under milder conditions with reduced waste generation. tudelft.nlmdpi.com The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can significantly improve reaction rates and yields in the synthesis of malonic esters. tudelft.nl Research in this area aims to identify optimal catalyst systems and reaction conditions to maximize efficiency and minimize the environmental impact of the synthesis. A patent for the preparation of Fingolimod (B1672674) hydrochloride highlights a process for synthesizing this compound using a phase-transfer catalyst, underscoring its industrial viability. beilstein-journals.org

Furthermore, the development of asymmetric synthetic methods is a key area of interest. researchgate.net The introduction of a chiral center during the synthesis of this compound could open up avenues for creating stereospecific derivatives with enhanced pharmacological properties. Enantioselective phase-transfer catalysis, employing chiral catalysts, has shown success in the asymmetric alkylation of related malonic esters and presents a viable strategy for producing enantiomerically pure forms of the target compound. researchgate.netnih.gov

The table below summarizes some of the reagents involved in both classical and emerging synthetic pathways.

| Reagent Name | Role in Synthesis |

| Diethyl acetamidomalonate | Starting material |

| Phenethyl bromide | Alkylating agent |

| Cesium Carbonate | Base in classical synthesis |

| Dimethyl sulfoxide (B87167) (DMSO) | Solvent in classical synthesis |

| Quaternary ammonium salts | Phase-transfer catalysts |

| Chiral phase-transfer catalysts | Catalysts for asymmetric synthesis |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The chemical architecture of this compound, featuring a malonic ester group and an acetamido moiety, offers a rich playground for chemical modifications. The malonic ester synthesis itself is a classic example of the compound's reactivity, involving deprotonation to form an enolate, followed by alkylation, hydrolysis, and decarboxylation. mdpi.com

Future research will likely focus on exploring a wider range of chemical transformations to generate novel derivatives. The active methylene (B1212753) group of the malonate can be a site for various reactions beyond simple alkylation. For instance, it could participate in Michael additions, condensations with aldehydes and ketones, and other carbon-carbon bond-forming reactions.

Moreover, the acetamido and ester functionalities can be modified to create a diverse library of compounds. Hydrolysis of the ester groups followed by reaction with different alcohols or amines could yield a variety of new esters and amides. The acetamido group could also be a target for modification. The synthesis of various phosphonium (B103445) salts with different alkyl chains has demonstrated how structural modifications can lead to compounds with interesting biological activities, a principle that can be applied to derivatives of this compound. beilstein-journals.org

Diversification of Pharmaceutical Applications Beyond Current Scope

Currently, the primary pharmaceutical significance of this compound lies in its role as a key intermediate in the synthesis of Fingolimod (an immunomodulator for multiple sclerosis) and Prisamod. beilstein-journals.orgresearchgate.net However, the structural motifs present in the molecule suggest that it or its derivatives could possess intrinsic biological activities.

Emerging research is beginning to explore the therapeutic potential of substituted malonates in various disease areas. For example, studies on chalcone (B49325) malonate derivatives have revealed their potential as antibacterial and antiviral agents. nih.gov This opens the possibility that derivatives of this compound could be investigated for similar applications.

Furthermore, the phenethyl group is a common feature in many biologically active compounds. A review on 2-(2-phenylethyl)chromones highlights their diverse pharmacological activities, including anti-diabetic, anticancer, and anti-inflammatory properties. nih.gov This suggests that the phenethyl moiety in this compound could contribute to potential biological effects, warranting further investigation into its standalone therapeutic applications or as a scaffold for new drug discovery programs. The endogenous complex II inhibitor malonate has also been shown to have cardioprotective effects, suggesting another potential therapeutic avenue for malonate-containing compounds. nih.gov

Integration of Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental footprint of chemical processes. The synthesis of this compound is an area where these principles can be effectively applied.

The adoption of phase-transfer catalysis, as mentioned earlier, is a significant step towards a greener synthesis by reducing the need for harsh reagents and organic solvents. tudelft.nl Future research will focus on quantifying the "greenness" of different synthetic routes using metrics such as Atom Economy (AE) , E-Factor (environmental factor) , and Process Mass Intensity (PMI) . tudelft.nlresearchgate.net These metrics provide a quantitative assessment of the efficiency and waste generated by a chemical process, allowing for direct comparison of different synthetic strategies.

Researchers are also exploring the use of more environmentally friendly solvents, such as water or bio-based solvents, and developing catalytic systems that can be easily recovered and reused. The goal is to develop a truly sustainable manufacturing process for this compound and its derivatives.

The following table outlines some key green chemistry metrics and their relevance.

| Green Chemistry Metric | Description | Relevance to Sustainable Synthesis |

| Atom Economy (AE) | The measure of the amount of starting materials that end up in the final product. | A higher AE indicates a more efficient reaction with less waste. |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | A lower E-Factor signifies a more environmentally friendly process. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (including water, solvents, and reagents) to the mass of the final product. | A lower PMI indicates a more resource-efficient and sustainable process. |

Advanced Mechanistic Investigations and Computational Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones. Advanced mechanistic studies, combining experimental techniques with computational modeling, can provide valuable insights into reaction pathways, transition states, and the role of catalysts.

Computational chemistry can be employed to model the structure and reactivity of this compound and its derivatives. For instance, density functional theory (DFT) calculations can be used to predict the most likely sites for chemical reactions and to understand the energetics of different reaction pathways. Such computational studies have been instrumental in understanding the mechanism of other complex organic reactions.

Mechanistic studies of phase-transfer catalyzed reactions, for example, have elucidated the role of the catalyst in facilitating the transfer of anions across the phase boundary and have provided a basis for the rational design of more efficient catalysts. nih.govresearchgate.net Applying these techniques specifically to the synthesis of this compound will enable a more targeted and efficient development of novel synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Diethyl 2-acetamido-2-phenethylmalonate, and how are intermediates characterized?

- The compound is typically synthesized via N-acetylation of diethyl 2-aminomalonate derivatives using acetic acid or acetyl chloride. A key intermediate, diethyl 2-aminomalonate hydrochloride, undergoes nucleophilic substitution with phenethyl groups followed by acetylation .

- Characterization methods :

- IR spectroscopy to confirm the acetamide group (C=O stretch at ~1650–1700 cm⁻¹) and ester functionalities (C-O stretches at ~1250 cm⁻¹).

- Gas chromatography (GC) or HPLC to assess purity, with retention times compared to standards .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for ethyl ester protons (δ ~1.2–1.4 ppm, triplet; δ ~4.1–4.3 ppm, quartet) and phenethyl aromatic protons (δ ~7.2–7.4 ppm).

- ¹³C NMR : Confirm malonate carbons (δ ~165–170 ppm, ester carbonyls) and acetamide carbonyl (δ ~170 ppm) .

Q. What safety precautions are critical when handling this compound in the lab?

- Hazard mitigation :

- Use fume hoods and nitrile gloves to avoid inhalation/skin contact.

- Store at 2–8°C in airtight containers to prevent decomposition .

- Emergency protocols :

- For spills, neutralize with sodium bicarbonate and absorb with inert material.

- Eye exposure requires immediate flushing with water for 15 minutes .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in N-acetylation steps?

- Key variables :

- Temperature : Acetylation at 70–100°C improves reaction rates but risks decomposition; controlled reflux (e.g., 70°C) balances efficiency and stability .

- Catalyst : Use of N,N-diisopropylethylamine (DIPEA) enhances nucleophilicity of intermediates, improving phenethyl group substitution .

- Yield analysis :

- Typical yields range from 50–70% ; post-reaction purification via vacuum distillation or recrystallization (e.g., from ethyl acetate/hexane) enhances purity .

Q. What mechanistic insights explain competing side reactions during the alkylation of diethyl malonate derivatives?

- Competing pathways :

- Over-alkylation : Excess phenethyl bromide can lead to dialkylated byproducts. Mitigate via stoichiometric control and stepwise addition.

- Ester hydrolysis : Trace moisture hydrolyzes esters to malonic acid; use anhydrous solvents (e.g., dry dichloroethane) and molecular sieves .

- Kinetic studies : Monitor reaction progress via TLC (silica gel, eluent: 3:1 hexane/ethyl acetate) to detect intermediates and adjust conditions .

Q. How do researchers resolve contradictions in reported melting points or spectral data for this compound?

- Data validation strategies :

- Cross-reference multiple sources : Compare melting points (literature: 96–98°C vs. experimental observations) and NMR shifts to identify impurities or polymorphic forms.

- Recrystallization : Repurify the compound and re-analyze to rule out solvent inclusion or degradation .

Methodological Guidance

Q. What analytical workflows are recommended for quantifying this compound in complex mixtures?

- Chromatographic methods :

- Reverse-phase HPLC : C18 column, mobile phase = 60:40 acetonitrile/water, UV detection at 254 nm.

- Calibration curves : Prepare standards (0.1–10 mM) for linear quantification (R² > 0.99) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states for malonate alkylation using software like Gaussian or ORCA . Focus on steric effects from the phenethyl group and acetamide’s electron-withdrawing impact .

- Molecular docking : Predict binding affinity with enzymes (e.g., decarboxylases) to design targeted inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.